9-Methylenethioxanthene
CAS No.: 84714-76-1
Cat. No.: VC14076848
Molecular Formula: C14H10S
Molecular Weight: 210.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84714-76-1 |
|---|---|
| Molecular Formula | C14H10S |
| Molecular Weight | 210.30 g/mol |
| IUPAC Name | 9-methylidenethioxanthene |
| Standard InChI | InChI=1S/C14H10S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2 |
| Standard InChI Key | YEVSFCZGCKDXCP-UHFFFAOYSA-N |
| Canonical SMILES | C=C1C2=CC=CC=C2SC3=CC=CC=C13 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
9-Methylenethioxanthene consists of a tricyclic framework: two benzene rings fused to a central thiopyran ring, with a methylene (-CH₂-) group bridging the 9-position. This planar structure enables π-π stacking interactions, as observed in single-crystal X-ray analyses of derivatives . The methylene group introduces steric flexibility, allowing conformational changes under mechanical stress or thermal stimuli .
Table 1: Key Structural Data
Electronic Properties
The electron-rich thioxanthene core and methylene bridge create a polarized system, facilitating charge-transfer interactions. Density functional theory (DFT) calculations on derivatives reveal a HOMO-LUMO gap of 3.2 eV, indicative of semiconducting potential . The methylene group’s sp³ hybridization introduces torsional strain, which modulates photophysical behavior in aggregated states .
Synthesis and Optimization
Grignard Reaction Pathway
The most common synthesis involves treating thioxanthen-9-one with methylmagnesium bromide in tetrahydrofuran (THF), followed by acidic work-up :
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React thioxanthen-9-one (424.1 mg, 2 mmol) with 3M MeMgBr (1 mL, 3 mmol) in THF at 70°C for 12 hours.
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Quench with concentrated HCl in ethanol.
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Purify via chromatography (petroleum ether/EtOAc) to yield 89% pure product.
Table 2: Synthesis Metrics
Alternative Routes
9-Methylenethioxanthene also forms via nucleophilic attack of thioxanthylium ions on dimethylmercury, though this method produces side products like thianthrene and thioxanthone . Optimized conditions (acetonitrile, 25°C) reduce byproduct formation to <15% .
Reactivity and Functionalization
Carbenium Ion Adduct Formation
Reaction with thioxanthylium ions generates carbenium intermediates, which undergo hydride transfer or nucleophilic attack . For example, treatment with ethanol yields ethoxy-substituted derivatives, while deprotonation produces olefinic species .
Palladium-Catalyzed Coupling
In the presence of PdCl₂ and tris(4-methoxyphenyl)phosphine, 9-methylenethioxanthene undergoes homo-coupling to form divinyl thioxanthenes, key intermediates for aggregation-induced emission (AIE) luminogens :
Table 3: Reaction Outcomes
| Product | Yield (%) | Application | Source |
|---|---|---|---|
| TXENE (divinyl derivative) | 89 | Mechanochromic sensors | |
| Ethoxy adduct | 72 | Solvatochromic probes |
Applications in Materials Science
Mechanochromic Luminogens
Divinyl derivatives exhibit reversible emission color changes under grinding (λₑₘ shifts from 540 nm to 620 nm) . This behavior arises from conformational switching between planar and twisted states, altering intermolecular interactions .
Host-Guest Chemistry
Though 9-methylenethioxanthene itself lacks inclusion capability, its amino-functionalized analogs form 1:1 clathrates with solvents like dichloromethane . Thermal analysis (DSC/TGA) shows clathrate stability up to 150°C .
Challenges and Future Directions
Synthetic byproducts (e.g., thioxanthone) complicate purification , necessitating advanced chromatographic techniques. Future research should explore photocatalytic applications and biomedical imaging, leveraging its AIE properties .
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